methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate
Description
Methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core. Key structural elements include:
- Triazoloquinoxaline backbone: A nitrogen-rich bicyclic system combining a triazole and quinoxaline moiety, known for diverse biological activities .
- 1-Ethyl-4-oxo substituent: An ethyl group at position 1 and a ketone at position 4, which influence electronic properties and steric interactions.
- Acetamido-benzoate side chain: A methyl benzoate group linked via an acetamido bridge, contributing to solubility and binding affinity .
This compound is synthesized through multi-step routes involving condensation of methyl 2-aminobenzoate derivatives with hydrazine and subsequent cyclization or coupling reactions .
Properties
IUPAC Name |
methyl 2-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-17-23-24-19-20(28)25(15-10-6-7-11-16(15)26(17)19)12-18(27)22-14-9-5-4-8-13(14)21(29)30-2/h4-11H,3,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPEJYAMRUSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a quinoxaline nucleus and a triazole moiety, which are known for their roles in various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
- Mechanism of Action : The triazole ring in this compound is hypothesized to inhibit fungal cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
- Case Studies : In vitro studies have shown that similar triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, compounds with a similar structure demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against C. albicans .
Anticancer Activity
- Mechanism of Action : The quinoxaline derivative has been associated with the induction of apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of the Bcl-2 family proteins .
- Research Findings : A study on quinoxaline derivatives indicated potent cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. For example, methyl 2-(3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido) derivatives exhibited promising anticancer properties .
Pharmacological Profile
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
Example : 1-Substituted-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolines (e.g., compounds 8a–9c in ).
Key Differences :
Chlorobenzyl-Triazoloquinoxaline Derivatives
Example: N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide ().
Key Differences :
Quinazolinone-Azo/Triazole Hybrids
Examples : Azo compounds (5–9 ) and 1,2,3-triazoles (11–12 ) from quinazolin-4(3H)-one (–3).
Key Differences :
- The triazoloquinoxaline core offers greater planar rigidity than azo-linked quinazolinones, favoring intercalation in biological targets .
- Azo/triazole hybrids prioritize antimicrobial over CNS-related activities due to polar functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
